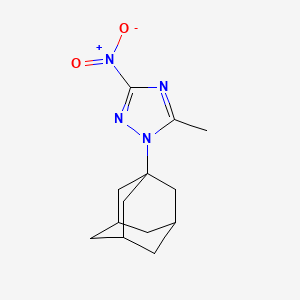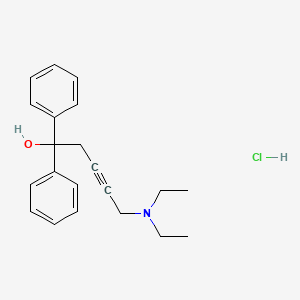
N'-(1-benzyl-3,5,5-trimethyl-2-oxo-4-imidazolidinyl)-N'-hydroxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1-benzyl-3,5,5-trimethyl-2-oxo-4-imidazolidinyl)-N'-hydroxyacetohydrazide, commonly known as BTTGH, is a hydrazide derivative that has been extensively studied for its potential therapeutic applications. This compound is synthesized through a multistep process and has been shown to exhibit significant biological activity in various scientific research studies.
Mechanism of Action
The mechanism of action of BTTGH is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of reactive oxygen species (ROS) and to upregulate the activity of antioxidant enzymes. It has also been shown to inhibit the activity of inflammatory cytokines and to modulate the activity of various signaling pathways.
Biochemical and Physiological Effects:
BTTGH has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, to improve mitochondrial function, and to enhance cellular metabolism. It has also been shown to improve cognitive function and to protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
BTTGH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has been shown to have low side effects in animal models. However, it is important to note that the compound has not yet been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the study of BTTGH. One potential area of research is the development of novel therapeutic applications for the compound, particularly in the treatment of neurodegenerative diseases. Another potential area of research is the investigation of the compound's effects on cellular metabolism and mitochondrial function. Additionally, further studies are needed to fully understand the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of BTTGH involves a series of chemical reactions, including the condensation of benzylamine and diethyl malonate, followed by cyclization with hydrazine hydrate. The final step involves the reaction of the resulting imidazolidinone with hydroxylamine hydrochloride to yield the desired compound.
Scientific Research Applications
BTTGH has been extensively studied for its potential therapeutic applications. In scientific research studies, it has been shown to exhibit significant antioxidant, anti-inflammatory, and anticancer activity. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Properties
IUPAC Name |
N'-(1-benzyl-3,5,5-trimethyl-2-oxoimidazolidin-4-yl)-N'-hydroxyacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-11(20)16-19(22)13-15(2,3)18(14(21)17(13)4)10-12-8-6-5-7-9-12/h5-9,13,22H,10H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDYLZBRWKILII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN(C1C(N(C(=O)N1C)CC2=CC=CC=C2)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195652 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)

![N-benzyl-2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B5108484.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![1-(1-cyclopenten-1-ylcarbonyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5108495.png)

